Carbamic acid, butyl(2-thienylmethyl)-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, butyl(2-thienylmethyl)-, methyl ester is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, butyl(2-thienylmethyl)-, methyl ester can be achieved through several methods. One common approach involves the reaction of butylamine with 2-thienylmethyl isocyanate, followed by esterification with methanol. The reaction typically requires a catalyst, such as a tin compound, and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, butyl(2-thienylmethyl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid, butyl(2-thienylmethyl)-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, butyl(2-thienylmethyl)-, methyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act as an acetylcholinesterase inhibitor, affecting neurotransmission pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, butyl(2-furylmethyl)-, methyl ester
- Carbamic acid, butyl(2-pyridylmethyl)-, methyl ester
- Carbamic acid, butyl(2-phenylmethyl)-, methyl ester
Uniqueness
Carbamic acid, butyl(2-thienylmethyl)-, methyl ester is unique due to the presence of the 2-thienylmethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and interaction with specific molecular targets, making it a valuable molecule for various applications .
Properties
CAS No. |
549515-12-0 |
---|---|
Molecular Formula |
C11H17NO2S |
Molecular Weight |
227.33 g/mol |
IUPAC Name |
methyl N-butyl-N-(thiophen-2-ylmethyl)carbamate |
InChI |
InChI=1S/C11H17NO2S/c1-3-4-7-12(11(13)14-2)9-10-6-5-8-15-10/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI Key |
NEPYMPFDBNYHND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC1=CC=CS1)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.